molecular formula C17H19BO2 B3269549 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 5123-05-7

2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B3269549
CAS No.: 5123-05-7
M. Wt: 266.1 g/mol
InChI Key: YDDJRASPLUZILE-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester featuring a biphenyl substituent and a 5,5-dimethyl-1,3,2-dioxaborinane ring. This compound is significant in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science applications. Its biphenyl group provides rigidity and conjugation, enhancing its utility in synthesizing complex organic frameworks .

Properties

IUPAC Name

5,5-dimethyl-2-(4-phenylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDJRASPLUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20789587
Record name 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-05-7
Record name 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of biphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted biphenyl compounds .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the boron atom can form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Features Crystal Data (if available)
Target Compound C₁₈H₂₁BO₂ 286.16 Biphenyl group, dimethyl dioxaborinane Not reported
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane C₁₂H₁₇BO₃ 220.08 Methoxy group, dimethyl dioxaborinane N/A
(E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane C₂₆H₃₉BO₂ 394.38 Bulky allyl and cyclohexyl groups Triclinic, space group P1, V = 1161.90 ų
4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile C₁₉H₂₀BNO₂ 313.18 Biphenyl with nitrile substituent N/A

Key Observations :

  • Bulky substituents (e.g., dicyclohexyl-allyl in ) increase molecular weight and alter crystal packing.
  • Electron-withdrawing groups (e.g., nitrile in ) enhance reactivity in cross-coupling reactions.

Reactivity Trends :

  • Heterocyclic substituents (e.g., thieno-dioxin in ) influence stereochemical outcomes.
  • The biphenyl group in the target compound likely improves stability in catalytic cycles due to conjugation.

Spectroscopic and Thermal Data

Compound Name ¹¹B NMR (δ, ppm) Thermal Stability (T₅₀₀°C) Notes
2-(Benzo[d][1,3]dioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane 26.9 Not reported Consistent boron environment
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane N/A Not reported Purity: 97% (commercially available)
1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene N/A Not reported High symmetry for polymer applications

Spectroscopic Insights :

  • ¹¹B NMR shifts cluster around 26–27 ppm (), indicating minimal electronic perturbation from substituents.

Biological Activity

2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound characterized by its unique structural features, including a biphenyl group and a dioxaborinane ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C15H17B2O2
  • Molecular Weight : 266.1 g/mol
  • CAS Number : 5123-05-7

The compound's structure allows for various chemical reactions, which can influence its biological activity. The presence of the boron atom is particularly significant in medicinal chemistry, as boron-containing compounds have been explored for their therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The biphenyl group can interact with various molecular targets, while the boron atom can participate in chemical reactions that affect biological pathways. This dual functionality makes it a candidate for drug development and therapeutic applications.

Anticancer Potential

Recent studies have indicated that boron-containing compounds like this compound may have applications in cancer treatment. One notable area is Boron Neutron Capture Therapy (BNCT), where boron compounds are introduced into tumor cells and subsequently irradiated with neutrons to induce localized cell death.

Case Study : In vitro studies demonstrated that derivatives of dioxaborinanes exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS) upon neutron irradiation, leading to apoptosis in cancer cells.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary research has shown that certain dioxaborinanes possess antibacterial activity against Gram-positive bacteria.

Activity Tested Strains Results
AntibacterialStaphylococcus aureusInhibition observed
Escherichia coliMinimal inhibition

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for developing new pharmaceuticals. Its ability to act as a boron delivery agent opens avenues for targeted therapies in oncology.

Synthesis and Modification

The synthesis typically involves palladium-catalyzed cross-coupling reactions. Researchers are exploring modifications to enhance its solubility and bioavailability while maintaining its biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane?

Methodological Answer: The synthesis typically involves transition-metal-catalyzed cross-coupling reactions. Key parameters include:

  • Catalyst System : Chloro(1,5-cyclooctadiene)rhodium(I) dimer (5 mol%) with enantioselective ligands such as (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl .
  • Solvent : 1,4-Dioxane under inert atmosphere (Schlenk technique) .
  • Base : Potassium phosphate (K₃PO₄) to facilitate boron transfer .
  • Temperature : 60°C for 20 hours, yielding ~56% under optimized conditions .

Q. Table 1: Representative Reaction Conditions

ParameterValue/Component
CatalystRh(I) dimer + chiral BINAP ligand
Solvent1,4-Dioxane
BaseK₃PO₄
Reaction Time20 h at 60°C
Yield56%

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Single-crystal studies (e.g., at 150 K) validate bond lengths (mean C–C = 0.002 Å) and stereochemistry .
  • Spectroscopy : 11^{11}B NMR (δ ~30–35 ppm for dioxaborinanes) and 1^{1}H/13^{13}C NMR confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₈H₂₀BO₂, theoretical MW 285.16 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using sterically hindered substrates?

Methodological Answer: Discrepancies often arise from steric hindrance or electronic effects. Strategies include:

  • Ligand Screening : Test bulky ligands (e.g., SPhos or XPhos) to improve catalyst turnover .
  • Solvent Optimization : Replace 1,4-dioxane with less polar solvents (e.g., THF) to reduce aggregation .
  • Temperature Gradients : Perform kinetic studies at 40–80°C to identify rate-limiting steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and guide ligand design .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis studies (pH 4–10, 25–50°C) with LC-MS/MS to detect boronic acid derivatives .
  • Biotic Transformation : Use soil microcosms (ISO 11266) to monitor microbial degradation via 13^{13}C-labeled isotopic tracing .
  • Ecotoxicity Assays : Evaluate Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202 guidelines) .

Q. How can the compound’s electronic properties be tailored for optoelectronic materials?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to the biphenyl moiety to modulate HOMO-LUMO gaps .
  • Polymer Blending : Co-process with π-conjugated polymers (e.g., P3HT) and characterize via cyclic voltammetry and UV-vis spectroscopy .
  • Device Fabrication : Test in OLED prototypes using spin-coated thin films (ITO/PEDOT:PSS layers) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported catalytic efficiencies for Suzuki-Miyaura couplings?

Methodological Answer:

  • Control Experiments : Replicate studies with standardized substrates (e.g., 4-bromotoluene) to isolate catalyst performance .
  • Cross-Laboratory Validation : Share samples for inter-lab NMR/GC-MS analysis to rule out impurities .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Web of Science) to identify trends in solvent/base combinations .

Methodological Tables

Q. Table 2: Environmental Fate Experimental Design

ParameterMethod/StandardReference
Hydrolysis ConditionspH 7.0, 25°C, 14 days
Microbial DegradationISO 11266 soil microcosms
Toxicity TestingOECD 201 (Algal growth inhibition)

Q. Table 3: Key Spectroscopic Data

TechniqueKey SignalReference
11^{11}B NMRδ 30–35 ppm (dioxaborinane ring)
1^{1}H NMRδ 1.0–1.2 ppm (CH₃ groups)
HRMS (ESI-TOF)m/z 285.16 [M+H]⁺

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane

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